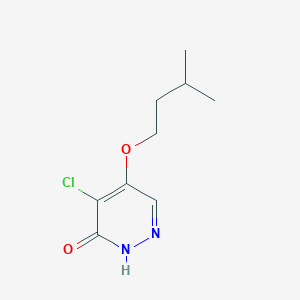

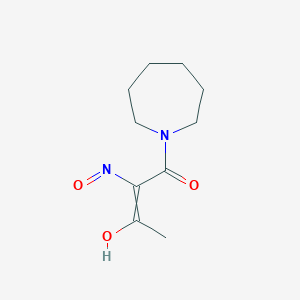

4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

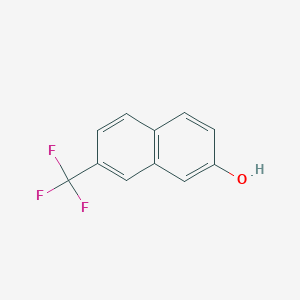

4-クロロ-5-(イソペンチルオキシ)ピリダジン-3(2H)-オンは、ピリダジン環に、4位に塩素原子、5位にイソペンチルオキシ基が置換したヘテロ環式化合物です。

2. 製法

合成経路と反応条件

4-クロロ-5-(イソペンチルオキシ)ピリダジン-3(2H)-オンの合成は、通常、以下の手順で行われます。

出発物質: まず、ピリダジン環を合成します。

塩素化: ピリダジン環を、塩化チオニルや五塩化リンなどの塩素化剤を用いて、4位で塩素化します。

アルキル化: 次に、ピリダジン環の5位を、炭酸カリウムや水素化ナトリウムなどの塩基の存在下でイソペンチルアルコールでアルキル化し、イソペンチルオキシ基を導入します。

環化: 最後のステップでは、環化反応を行い、ピリダジノン構造を形成します。

工業的製法

4-クロロ-5-(イソペンチルオキシ)ピリダジン-3(2H)-オンの工業的製法は、同様の合成経路を用いますが、大規模生産に最適化されています。これには、連続フローリアクター、自動合成、精製技術などの使用が含まれ、高収率と高純度が保証されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyridazine ring.

Chlorination: The pyridazine ring is chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Alkylation: The 5-position of the pyridazine ring is then alkylated with isopentyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to introduce the isopentyloxy group.

Cyclization: The final step involves cyclization to form the pyridazinone structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

反応の種類

4-クロロ-5-(イソペンチルオキシ)ピリダジン-3(2H)-オンは、様々な化学反応を起こす可能性があります。その中には、次のようなものがあります。

酸化: この化合物は、酸化されて対応するピリダジノン誘導体となる可能性があります。

還元: 還元反応により、ジヒドロピリダジノン誘導体が生成される可能性があります。

置換: 4位の塩素原子は、アミン、チオール、アルコキシドなどの他の求核剤と置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 求核置換反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。

主要な生成物

酸化: 酸化されたピリダジノン誘導体。

還元: ジヒドロピリダジノン誘導体。

置換: 様々な官能基を持つ置換ピリダジノン誘導体。

4. 科学研究への応用

4-クロロ-5-(イソペンチルオキシ)ピリダジン-3(2H)-オンは、いくつかの科学研究に応用されています。

医薬品化学: 新しい薬剤の開発、特に抗炎症作用や抗癌作用の研究において、ファーマコフォアとして研究されています。

材料科学: この化合物は、独自の電子特性と光学特性を持つ新規材料の合成における利用が研究されています。

生物学: 生物学的巨大分子との相互作用を理解するための生化学的研究で使用されています。

産業: 農薬やその他の産業用途の開発における可能性が探索されています。

科学的研究の応用

4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

Biology: It is used in biochemical studies to understand its interactions with biological macromolecules.

Industry: The compound is explored for its potential use in the development of agrochemicals and other industrial applications.

作用機序

4-クロロ-5-(イソペンチルオキシ)ピリダジン-3(2H)-オンの作用機序は、特定の分子標的との相互作用に関係しています。医薬品化学では、疾患経路に関与する特定の酵素や受容体を阻害することにより作用する場合があります。正確な分子標的と経路は、特定の用途と化合物の構造によって異なります。

6. 類似化合物の比較

類似化合物

4-クロロ-5-(ジメチルアミノ)-2-フェニル-3(2H)-ピリダジノン: この化合物は、ピリダジノン構造は似ていますが、置換基が異なるため、化学的および生物学的特性が異なります。

4-クロロ-5-(メトキシ)ピリダジン-3(2H)-オン: イソペンチルオキシ基ではなくメトキシ基を持つ別の類似化合物で、反応性と用途が異なります。

独自性

4-クロロ-5-(イソペンチルオキシ)ピリダジン-3(2H)-オンは、イソペンチルオキシ基の存在によって独特です。この基は、特定の立体特性と電子特性を付与します。この独自性は、反応性、安定性、生物学的標的との相互作用に影響を与える可能性があり、様々な研究と産業用途に役立つ化合物となっています。

類似化合物との比較

Similar Compounds

4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: This compound has a similar pyridazinone structure but with different substituents, leading to different chemical and biological properties.

4-chloro-5-(methoxy)-pyridazin-3(2H)-one: Another similar compound with a methoxy group instead of an isopentyloxy group, which affects its reactivity and applications.

Uniqueness

4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

特性

CAS番号 |

1346697-49-1 |

|---|---|

分子式 |

C9H13ClN2O2 |

分子量 |

216.66 g/mol |

IUPAC名 |

5-chloro-4-(3-methylbutoxy)-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H13ClN2O2/c1-6(2)3-4-14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13) |

InChIキー |

IVHXMRVDKONTLC-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCOC1=C(C(=O)NN=C1)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)

![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)